molecular formula C10H9ClN4 B1312737 6-Chloro-N-(2-pyridinylmethyl)-2-pyrazinamine CAS No. 874143-67-6

6-Chloro-N-(2-pyridinylmethyl)-2-pyrazinamine

Cat. No. B1312737
M. Wt: 220.66 g/mol
InChI Key: DGKHNHCAQKNFNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-N-(2-pyridinylmethyl)-2-pyrazinamine, commonly known as 6-Cl-PYPA, is an organic compound that has been studied extensively in recent years due to its potential applications in scientific research. 6-Cl-PYPA is a colorless solid that is soluble in water and ethanol, making it an ideal compound for use in laboratory experiments. 6-Cl-PYPA is used in a variety of scientific research applications, including as a substrate for enzymatic reactions, as a ligand for binding proteins, and as a tool for studying enzyme kinetics.

Scientific Research Applications

Hybrid Catalysts in Synthesis

The pyranopyrimidine core, related to the structural family of pyrazinamines, serves as a key precursor for medicinal and pharmaceutical industries due to its wide synthetic applications and bioavailability. Recent reviews have highlighted the application of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, for the synthesis of pyranopyrimidine scaffolds. These catalysts offer diverse pathways for developing lead molecules with significant medicinal potential (Parmar, Vala, & Patel, 2023).

Pyrazine Derivatives in Pharmacology

Pyrazine derivatives, which include the core structure of 6-Chloro-N-(2-pyridinylmethyl)-2-pyrazinamine, are recognized for their diverse pharmacological properties. A comprehensive review of patents from 2008 to 2012 showcased the potential of these derivatives as active compounds due to their antibacterial, antifungal, anticancer, and antidiabetic effects, among others. The increasing interest in pyrazine cores is driven by their significant pharmacological effects, underscoring the importance of further studies to develop clinically relevant compounds (Ferreira & Kaiser, 2012).

Synthesis and Properties of Heterocyclic Compounds

Research on heterocyclic N-oxide molecules, including those synthesized from pyrazine, highlights their utility in organic synthesis, catalysis, and drug development. These compounds demonstrate essential functionalities in forming metal complexes, designing catalysts, and exhibiting medicinal applications, such as anticancer and antibacterial activities. This underscores the versatility of heterocyclic N-oxides derived from pyrazine in advanced chemistry and pharmaceutical research (Li et al., 2019).

Spin Crossover Active Iron(II) Complexes

The synthesis and magnetic properties of iron(II) spin crossover (SCO) active complexes, utilizing ligands based on pyrazole and pyrazine units, represent a significant area of study. These investigations focus on the impact of synthesis and crystallization methods on the SCO properties of the materials, emphasizing the role of pyrazine-based ligands in developing novel magnetic materials (Olguín & Brooker, 2011).

Therapeutic Applications of Pyrazolines

Pyrazolines, closely related to pyrazinamines, show extensive therapeutic potential across a wide range of biological activities. Research covering the period from 2000 to 2011 highlights the applications of pyrazolines in antimicrobial, anti-inflammatory, antidepressant, and anticancer therapies, among others. This review emphasizes the need for continued exploration of pyrazoline derivatives in developing new pharmaceuticals (Shaaban, Mayhoub, & Farag, 2012).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of 6-Chloro-N-(2-pyridinylmethyl)-2-pyrazinamine . The MSDS provides comprehensive information about the compound’s safety measures, potential hazards, and handling procedures.

properties

IUPAC Name

6-chloro-N-(pyridin-2-ylmethyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4/c11-9-6-12-7-10(15-9)14-5-8-3-1-2-4-13-8/h1-4,6-7H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKHNHCAQKNFNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-N-(2-pyridinylmethyl)-2-pyrazinamine

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